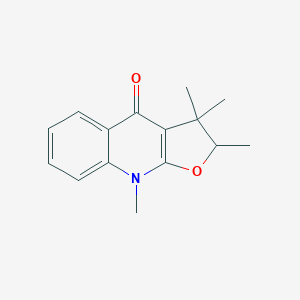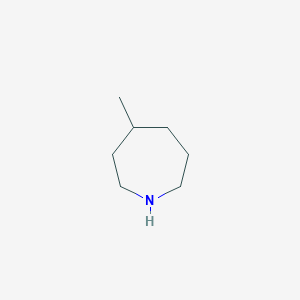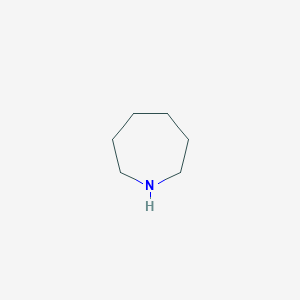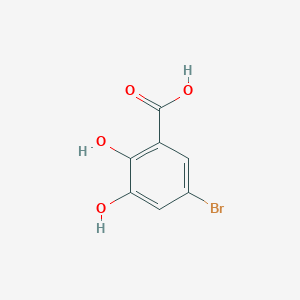
Carbenicillin-Indanylnatrium
Übersicht
Beschreibung
Carbenicillin-Indanyl-Natrium ist ein semisynthetisches Penicillin-Antibiotikum. Es ist ein Prodrug von Carbenicillin, d. h. es wird im Körper in die aktive Form, Carbenicillin, umgewandelt. Diese Verbindung wird hauptsächlich zur Behandlung von bakteriellen Infektionen verwendet, insbesondere solchen, die durch Pseudomonas aeruginosa und andere gramnegative Bakterien verursacht werden .
Wissenschaftliche Forschungsanwendungen
Carbenicillin indanyl sodium has several scientific research applications, including:
Wirkmechanismus
Target of Action
Carbenicillin indanyl sodium, also known as carindacillin sodium, is a semisynthetic penicillin antibiotic . The primary target of this compound is the penicillin-sensitive transpeptidase C-terminal domain . This enzyme plays a crucial role in the final stage of bacterial cell wall synthesis .
Mode of Action
Carbenicillin indanyl sodium exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis .
Biochemical Pathways
The biochemical pathway affected by carbenicillin indanyl sodium is the bacterial cell wall synthesis pathway . By inhibiting the cross-linking of peptidoglycan strands, the integrity of the bacterial cell wall is compromised, leading to cell lysis and death .
Pharmacokinetics
Carbenicillin indanyl sodium is a prodrug of carbenicillin . Shortly after absorption via the small intestine, carindacillin is hydrolyzed into carbenicillin . This transformation allows the drug to be administered orally, as the sodium salt . The released carbenicillin is then excreted in the urine .
Result of Action
The result of carbenicillin indanyl sodium’s action is the death of susceptible bacteria . It has demonstrated clinical efficacy in urinary infections due to susceptible strains of Escherichia coli, Proteus mirabilis, Proteus vulgaris, Morganella morganii, Pseudomonas species, Providencia rettgeri, Enterobacter species, and Enterococci (S. faecalis) .
Action Environment
The action of carbenicillin indanyl sodium is influenced by the environment within the gastrointestinal tract . The compound is acid-stable, allowing it to be rapidly absorbed from the gastrointestinal tract . .
Biochemische Analyse
Biochemical Properties
Carbenicillin indanyl sodium is rapidly absorbed after oral administration, with the intact ester appearing in serum shortly after ingestion . Once absorbed, the ester is rapidly hydrolyzed to carbenicillin plus indanol . Carbenicillin, the active form of the drug, exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . This involves acylating the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring .
Cellular Effects
Carbenicillin indanyl sodium, once converted to carbenicillin, interferes with the final cell wall synthesis in susceptible bacteria, including Pseudomonas aeruginosa, Escherichia coli, and some Proteus . This interference disrupts the bacterial cell wall, leading to bacterial cell death .
Molecular Mechanism
The molecular mechanism of action of carbenicillin indanyl sodium involves the disruption of bacterial cell wall synthesis . Carbenicillin, the active form of the drug, acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, carbenicillin indanyl sodium is rapidly absorbed and then hydrolyzed to carbenicillin plus indanol . The released carbenicillin is excreted in urine . This rapid absorption and conversion suggest that the effects of carbenicillin indanyl sodium can be observed shortly after administration .
Dosage Effects in Animal Models
This indicates that the lethal dose varies among different animal species .
Metabolic Pathways
After absorption via the small intestine, carbenicillin indanyl sodium is hydrolyzed into carbenicillin . This process involves the breaking down of the ester bond in carbenicillin indanyl sodium to release carbenicillin and indanol .
Transport and Distribution
Carbenicillin indanyl sodium is administered orally and is rapidly absorbed in the gastrointestinal tract . Once absorbed, it is rapidly hydrolyzed to carbenicillin . The released carbenicillin is then excreted in urine .
Subcellular Localization
As an antibiotic, carbenicillin indanyl sodium does not have a specific subcellular localization. Its target, the penicillin-sensitive transpeptidase, is located in the bacterial cell wall . Therefore, the action of carbenicillin indanyl sodium is primarily localized to the bacterial cell wall .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Carbenicillin-Indanyl-Natrium wird durch Veresterung von Carbenicillin mit Indanol synthetisiert. Die Reaktion beinhaltet die Verwendung eines geeigneten Veresterungsmittels unter kontrollierten Bedingungen, um die Bildung des Indanylesters zu gewährleisten. Das Reaktionsgemisch wird dann gereinigt, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Carbenicillin-Indanyl-Natrium großtechnische Veresterungsprozesse. Die Reaktion wird typischerweise in einem Lösungsmittelsystem durchgeführt, gefolgt von Reinigungsschritten wie Kristallisation oder Chromatographie, um die reine Verbindung zu isolieren .
Analyse Chemischer Reaktionen
Reaktionstypen: Carbenicillin-Indanyl-Natrium wird im Körper hydrolysiert, um die aktive Form, Carbenicillin, freizusetzen. Diese Hydrolysereaktion wird durch Enzyme im Magen-Darm-Trakt katalysiert .
Häufige Reagenzien und Bedingungen: Die Hydrolysereaktion erfordert die Anwesenheit von Wasser und spezifischer Enzyme, die den Abbau der Esterbindung erleichtern. Diese Reaktion findet unter physiologischen Bedingungen statt, typischerweise bei Körpertemperatur und pH-Wert .
Hauptprodukte, die gebildet werden: Das Hauptprodukt der Hydrolysereaktion ist Carbenicillin, das seine antibakterielle Aktivität durch die Störung der bakteriellen Zellwandsynthese ausübt .
Wissenschaftliche Forschungsanwendungen
Carbenicillin-Indanyl-Natrium hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Wirkmechanismus
Carbenicillin-Indanyl-Natrium übt seine antibakterielle Wirkung aus, indem es die letzten Stadien der bakteriellen Zellwandsynthese stört. Die aktive Form, Carbenicillin, acetyliert das penicillinempfindliche Transpeptidase-Enzym, wodurch die Bildung von Querverbindungen zwischen Peptidoglykanketten verhindert wird. Diese Hemmung stört die Integrität der bakteriellen Zellwand, was zu Zelllyse und Tod führt .
Vergleich Mit ähnlichen Verbindungen
Carbenicillin-Indanyl-Natrium ist unter den Penicillin-Antibiotika einzigartig, da es oral verabreicht werden kann und gegen Pseudomonas aeruginosa wirksam ist. Ähnliche Verbindungen umfassen:
Carbenicillin: Die Stammverbindung, die parenteral verabreicht wird und einen ähnlichen Wirkmechanismus hat.
Ticarcillin: Ein weiteres Penicillinderivat mit einem breiteren Wirkungsspektrum, einschließlich Wirksamkeit gegen Pseudomonas aeruginosa.
Carbenicillin-Indanyl-Natrium zeichnet sich durch seine orale Bioverfügbarkeit und seine spezifische Aktivität gegen bestimmte resistente Bakterienstämme aus .
Eigenschaften
CAS-Nummer |
26605-69-6 |
|---|---|
Molekularformel |
C26H26N2NaO6S |
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
sodium;(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C26H26N2O6S.Na/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17;/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32);/t18?,19-,20+,23-;/m1./s1 |
InChI-Schlüssel |
MIDVDPGGKUZZAJ-XZVIDJSISA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C.[Na+] |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C.[Na] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C.[Na] |
| 26605-69-6 | |
Synonyme |
carbenicillin indanyl carbenicillin indanyl sodium carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer carindacillin carindacillin sodium Carindapen CP 15,464-2 CP 15464 CP-15,464-2 CP-15464 Geocillin indanyl carbenicillin N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate sodium carindacillin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)









![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)


